molecular formula C5H2ClF3N2O B164530 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine CAS No. 126538-83-8

5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine

Cat. No. B164530
CAS RN: 126538-83-8
M. Wt: 198.53 g/mol
InChI Key: RYYUZNDUQQINCS-UHFFFAOYSA-N
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Description

5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine is a pyrimidine derivative with the IUPAC name 5-chloro-6-(trifluoromethyl)-4(1H)-pyrimidinone . It has a molecular weight of 198.53 and its physical form is a white to yellow solid .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in various studies . For instance, one study reports a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The InChI code for 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine is 1S/C5H2ClF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12) .


Physical And Chemical Properties Analysis

5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine is a white to yellow solid . Its unique physicochemical properties are thought to contribute to its biological activities .

Scientific Research Applications

5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine: A Comprehensive Analysis of Scientific Research Applications:

Synthesis of Camptothecin Derivatives

This compound is used as a building block in the synthesis of camptothecin derivatives, which are potent anti-cancer agents. Specifically, it may be used in the synthesis of 10-[3-(6-trifluoromethyl-pyrimidin-4-yloxy)-propoxy]-(20 S)-camptothecin .

Surface Chemistry

The related compound 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol can form a stable monolayer on gold surfaces, indicating potential applications in surface chemistry and material sciences .

Anti-Inflammatory Agents

Derivatives of trifluoromethylpyrimidine have been recognized as inhibitors of NF-κB and AP-1, which are proteins involved in inflammatory responses. This suggests potential applications in developing anti-inflammatory drugs .

Ophthalmic Treatments

Trifluoromethyl groups are found in FDA-approved drugs like Travoprost, used for treating glaucoma. While not directly related to 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine, this highlights the importance of trifluoromethyl groups in medicinal chemistry .

Pharmacological Research

Compounds with the trifluoromethylpyrimidine structure have been evaluated for their pharmacological properties, including their potential neuroprotective effects against neurotoxicity induced by MPTP, a prodrug to the neurotoxin MPP+ .

Future Directions

Trifluoromethylpyridines and their derivatives, which include 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine, are expected to find many novel applications in the future . Their unique properties make them valuable in the development of new agrochemicals, pharmaceuticals, and functional materials .

properties

IUPAC Name

5-chloro-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYUZNDUQQINCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476614
Record name 5-CHLORO-4-HYDROXY-6-TRIFLUOROMETHYL-PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine

CAS RN

126538-83-8
Record name 5-Chloro-6-(trifluoromethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126538-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-CHLORO-4-HYDROXY-6-TRIFLUOROMETHYL-PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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